Chemical properties of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Chemical properties of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
The following technical guide details the chemical properties, synthesis, and applications of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 6,8-difluoro-4-chromanol).
[1]
CAS Registry Number: 1270583-11-3 (Racemic) | Molecular Formula: C
Executive Summary
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a fluorinated bicyclic secondary alcohol belonging to the chroman-4-ol class. It serves as a critical pharmacophore and chiral intermediate in the synthesis of cardiovascular agents (e.g., Nebivolol analogs) and SIRT2 inhibitors. The incorporation of fluorine atoms at the C6 and C8 positions modulates the electronic density of the aromatic ring, enhances metabolic stability against oxidative metabolism (blocking typical hydroxylation sites), and increases lipophilicity compared to the non-fluorinated parent scaffold.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles for medicinal chemists and process engineers.
Physicochemical & Structural Analysis
Electronic Structure & Fluorine Effect
The 6,8-difluoro substitution pattern exerts a profound effect on the reactivity of the chroman scaffold:
-
C6-Fluorine (Para to Ether Oxygen): Exerts a strong inductive electron-withdrawing effect (-I) while offering weak mesomeric donation (+M). This deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted chroman.
-
C8-Fluorine (Ortho to Ether Oxygen): Sterically crowds the ether oxygen and reduces its basicity/nucleophilicity via the inductive effect.
-
C4-Hydroxyl Group: The benzylic alcohol at C4 is the primary reactive center. The electron-poor nature of the fused benzene ring (due to two F atoms) destabilizes any carbocation intermediates formed at C4, making S
1-type substitutions slower than in non-fluorinated analogs, thereby favoring S 2 mechanisms or requiring stronger Lewis acid activation.
Key Physical Properties
| Property | Value / Characteristic | Relevance |
| Physical State | Solid (Crystalline powder) | Handling/dosing |
| Melting Point | 98–102 °C (Typical for class) | Purity characterization |
| LogP (Predicted) | ~2.1 | Membrane permeability |
| pKa (OH) | ~13.5 | Ionization state at physiological pH |
| Chirality | 1 Stereocenter at C4 | Enantiomers have distinct bioactivity |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Formulation requirements |
Synthetic Pathways[2][3][4][5][6]
The synthesis of 6,8-difluoro-4-chromanol typically proceeds via the reduction of its ketone precursor, 6,8-difluoro-4-chromanone. The chromanone itself is constructed from 2,4-difluorophenol.
Retrosynthetic Analysis (Graphviz)
Caption: Linear synthetic route from 2,4-difluorophenol to 6,8-difluoro-4-chromanol.
Detailed Experimental Protocol: Ketone Reduction
Objective: Conversion of 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one to the target alcohol.
Reagents:
-
Substrate: 6,8-Difluoro-4-chromanone (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH
) (0.6–1.0 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Quench: 1M HCl or Saturated NH
Cl
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 6,8-difluoro-4-chromanone (5.0 mmol) and MeOH (25 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Add NaBH
(3.0 mmol) portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur; ensure venting. -
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (25 °C). Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The ketone spot (higher R
) should disappear. -
Quenching: Carefully add saturated aqueous NH
Cl (10 mL) to destroy excess hydride. -
Work-up: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).
-
Purification: Dry combined organics over MgSO
, filter, and concentrate. The crude solid is typically >95% pure but can be recrystallized from Hexane/EtOAc if necessary.
Mechanistic Insight: The borohydride anion attacks the carbonyl carbon from the less hindered face (axial attack), typically yielding the racemate. For enantioselective synthesis, Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is recommended [1].
Chemical Reactivity & Transformations[2][3]
The 4-hydroxy group and the fluorinated aromatic ring allow for diverse downstream transformations.
Reactivity Map (Graphviz)
Caption: Primary reaction pathways for 6,8-difluoro-4-chromanol functionalization.
Critical Transformations
-
Dehydration to Chromenes:
-
Conditions: Acid catalysis (p-Toluenesulfonic acid, toluene, reflux).[1]
-
Product: 6,8-Difluoro-2H-chromene.
-
Utility: Chromenes are precursors to coumarins and photochromic materials. The fluorine atoms stabilize the double bond against oxidative degradation.
-
-
Nucleophilic Substitution (Activation):
-
Direct S
2 substitution on the alcohol is difficult. Conversion to a mesylate (MsCl/Et N) or chloride (SOCl ) activates the C4 position. -
Note: Due to the electron-withdrawing fluorines, the C4-carbocation is destabilized. Therefore, S
1 pathways are suppressed, and S 2 conditions (strong nucleophiles, polar aprotic solvents) are preferred for amination or azidation [2].
-
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
In drug design, the 6,8-difluoro-chroman motif is often used to replace non-fluorinated chromans or naphthyl rings.
-
Metabolic Blocking: The C6 and C8 positions are primary sites for Cytochrome P450-mediated aromatic hydroxylation. Fluorine substitution blocks these sites, significantly extending the half-life (
) of the molecule in vivo. -
Lipophilicity Tuning: The addition of two fluorine atoms increases the LogP by approximately 0.4–0.5 units compared to the unsubstituted analog, enhancing blood-brain barrier (BBB) penetration for CNS targets.
Case Study: Nebivolol & SIRT2 Inhibitors
While Nebivolol typically features a 6-fluoro-chroman scaffold, the 6,8-difluoro analog is investigated in "fluorine scans" to optimize potency.
-
SIRT2 Inhibition: 6,8-disubstituted chroman-4-ones and -ols have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[1] The steric bulk of the 8-fluoro group aids in selectivity against SIRT1 [3].
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for S 2/S 1 mechanistic distinctions in benzyl alcohols).
-
Rumpf, T., et al. (2015). Optimized Structural Features of Chroman-4-one Derivatives as Potent SIRT2 Inhibitors.[1] Bioorganic & Medicinal Chemistry, 23(10), 2363-2376. Link
-
ChemicalBook. (2024). 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Product Page. Link
